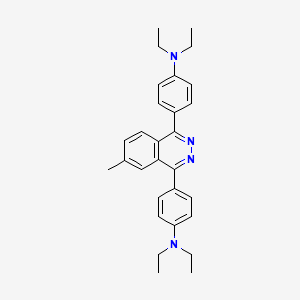![molecular formula C11H14Cl2OSi B14371832 Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- CAS No. 91077-75-7](/img/structure/B14371832.png)
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C11H14Cl2OSi . This compound is characterized by the presence of a silane group bonded to a 1-(3,4-dichlorophenyl)ethenyl group through an oxygen atom. The compound’s structure includes 14 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, and 2 chlorine atoms .
Vorbereitungsmethoden
The synthesis of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 1-(3,4-dichlorophenyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include silanols, siloxanes, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with hydroxyl groups on surfaces, making it useful in surface modification applications. The ethenyl group can undergo polymerization reactions, contributing to the compound’s utility in creating polymeric materials. The chlorine atoms in the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Vergleich Mit ähnlichen Verbindungen
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- can be compared with other organosilicon compounds such as:
Trimethylsilane: A simpler silane compound with only methyl groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom, similar to the dichlorophenyl group in the target compound.
Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in the target compound.
The uniqueness of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- lies in the combination of the dichlorophenyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
91077-75-7 |
|---|---|
Molekularformel |
C11H14Cl2OSi |
Molekulargewicht |
261.22 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H14Cl2OSi/c1-8(14-15(2,3)4)9-5-6-10(12)11(13)7-9/h5-7H,1H2,2-4H3 |
InChI-Schlüssel |
LJVCFOBIHFEASD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)




![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)

